Structural Differentiation from the Isopropyl Analog via Molecular Weight and Lipophilicity
The target compound (N‑ethyl analog) has a molecular weight of 378.47 Da and a predicted ACD/LogP of 3.61, whereas the closest commercially available analog, 2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide (CAS 915875‑17‑1), has a molecular weight of 392.5 Da and, based on its additional methylene group, is expected to exhibit a higher LogP . The 14 Da mass difference and the increased steric bulk of the isopropyl group can influence target‑binding cavity fit, solubility, and metabolic liability.
| Evidence Dimension | Molecular weight and lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 378.47 Da; ACD/LogP = 3.61 |
| Comparator Or Baseline | 2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide (CAS 915875‑17‑1); MW = 392.5 Da; LogP not experimentally reported but expected higher |
| Quantified Difference | ΔMW = 14 Da; estimated ΔLogP ≈ +0.3–0.5 log units (predicted) |
| Conditions | Predicted physicochemical properties (ACD/Labs Percepta); experimental LogP not available for either compound |
Why This Matters
A 14 Da molecular weight difference and a predicted LogP shift of ~0.3–0.5 units can meaningfully alter membrane permeability, solubility, and off‑target binding, making the two compounds non‑interchangeable in lead optimisation campaigns.
